AM Receptor Binding vs. AM(1-52) and CGRP
In competition binding assays using [125I]adrenomedullin on human brain membranes, AM(1-12) exhibited an IC50 of 0.3 μM, representing a ~250-fold lower affinity than full-length AM(1-52) (IC50 = 1.2 ± 0.5 nM) [1]. Additionally, AM(1-12) was ~3-fold more potent than the unrelated peptide CGRP (IC50 > 1 μM) in displacing [125I]adrenomedullin binding, though both fragments are considered poor inhibitors relative to AM(1-52) [1].
| Evidence Dimension | Receptor Binding Affinity (Competition Binding) |
|---|---|
| Target Compound Data | IC50 = 0.3 μM |
| Comparator Or Baseline | AM(1-52): IC50 = 1.2 ± 0.5 nM; CGRP: IC50 > 1 μM |
| Quantified Difference | ~250-fold lower affinity vs. AM(1-52); ~3-fold higher affinity vs. CGRP |
| Conditions | Human brain membranes; radioligand: [125I]adrenomedullin |
Why This Matters
This confirms that AM(1-12) cannot substitute for AM(1-52) in studies requiring full AM receptor activation, but it retains some AM receptor recognition vs. CGRP.
- [1] Sone M, Takahashi K, Satoh F, Murakami O, Totsune K, Ohneda M, Sasano H, Ito H, Mouri T. Specific adrenomedullin binding sites in the human brain. Peptides. 1997;18(8):1125-9. doi: 10.1016/S0196-9781(97)00142-3. View Source
